molecular formula C22H27N3O3 B2992103 methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate CAS No. 1448062-66-5

methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2992103
CAS No.: 1448062-66-5
M. Wt: 381.476
InChI Key: HAGAIJLQIUZNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate: is a complex organic compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The cyclopentyl group is then introduced through a substitution reaction, followed by the attachment of the benzoate and carbamoyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoate group can be oxidized to produce carboxylic acids.

  • Reduction: : The indazole ring can be reduced to form simpler derivatives.

  • Substitution: : The cyclopentyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Reduced indazole derivatives.

  • Substitution: : Substituted cyclopentyl derivatives.

Scientific Research Applications

Methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Investigated for its potential therapeutic uses in treating various diseases.

  • Industry: : Employed in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate: is unique due to its specific structural features, such as the cyclopentyl group and the benzoate moiety. Similar compounds include other indazole derivatives, which may differ in their substituents or functional groups.

List of Similar Compounds

  • Indazole: : A basic indazole structure without additional substituents.

  • 1-Methylindazole: : An indazole with a methyl group at the 1-position.

  • 2-Methylindazole: : An indazole with a methyl group at the 2-position.

Properties

IUPAC Name

methyl 4-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-28-22(27)16-12-10-15(11-13-16)21(26)23-14-19-18-8-4-5-9-20(18)25(24-19)17-6-2-3-7-17/h10-13,17H,2-9,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGAIJLQIUZNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.